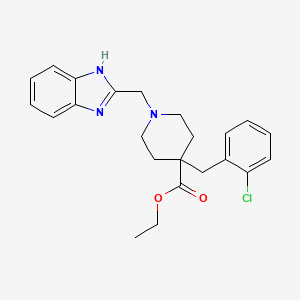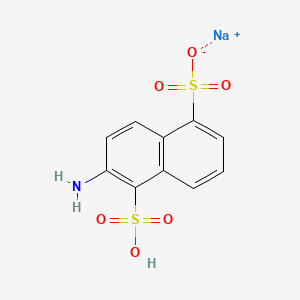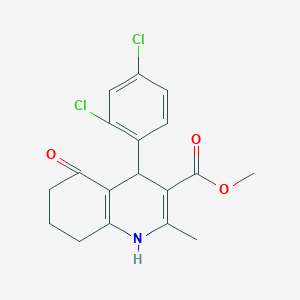![molecular formula C16H14Cl2O4 B5118131 methyl 4-[2-(2,4-dichlorophenoxy)ethoxy]benzoate](/img/structure/B5118131.png)
methyl 4-[2-(2,4-dichlorophenoxy)ethoxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[2-(2,4-dichlorophenoxy)ethoxy]benzoate, also known as dicamba methyl ester, is a chemical compound used in agriculture as a herbicide. It belongs to the benzoic acid family and is structurally similar to the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). Dicamba methyl ester is used to control broadleaf weeds in various crops such as soybeans, cotton, and corn.
Mecanismo De Acción
Dicamba methyl ester acts as a synthetic auxin, disrupting the normal growth and development of plants. It mimics the natural plant hormone auxin and causes abnormal growth, leading to the death of the plant.
Biochemical and Physiological Effects:
Dicamba methyl ester has been shown to affect the metabolism of plants, leading to the accumulation of reactive oxygen species and ultimately cell death. It also affects the expression of genes involved in plant growth and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dicamba methyl ester is a widely used herbicide in agriculture, and its effects on plants have been extensively studied. However, its use in laboratory experiments can be limited by its potential to drift and cause damage to non-target crops. Careful application and handling are necessary to ensure accurate and reliable results.
Direcciones Futuras
1. Development of new formulations of methyl 4-[2-(2,4-dichlorophenoxy)ethoxy]benzoate methyl ester with improved efficacy and reduced environmental impact.
2. Investigation of the potential for methyl 4-[2-(2,4-dichlorophenoxy)ethoxy]benzoate methyl ester to be used in combination with other herbicides to control resistant weeds.
3. Study of the effects of methyl 4-[2-(2,4-dichlorophenoxy)ethoxy]benzoate methyl ester on soil microbiota and ecosystem health.
4. Research into the molecular mechanisms underlying the herbicidal activity of methyl 4-[2-(2,4-dichlorophenoxy)ethoxy]benzoate methyl ester.
5. Investigation of the potential for methyl 4-[2-(2,4-dichlorophenoxy)ethoxy]benzoate methyl ester to be used in non-agricultural settings, such as invasive plant control.
In conclusion, methyl 4-[2-(2,4-dichlorophenoxy)ethoxy]benzoate methyl ester is a widely used herbicide with a complex mechanism of action. Its effects on plants have been extensively studied, and further research is needed to develop new formulations and investigate its potential for use in non-agricultural settings. Careful handling and application are necessary to ensure accurate and reliable results in laboratory experiments.
Métodos De Síntesis
Dicamba methyl ester can be synthesized through the esterification of methyl 4-[2-(2,4-dichlorophenoxy)ethoxy]benzoate with methanol in the presence of a catalyst such as sulfuric acid. The reaction takes place under reflux conditions and yields the methyl ester as a white crystalline solid.
Aplicaciones Científicas De Investigación
Dicamba methyl ester has been extensively studied for its herbicidal properties. It is effective in controlling a wide range of broadleaf weeds, including those that are resistant to other herbicides. Research has also been conducted on the environmental impact of methyl 4-[2-(2,4-dichlorophenoxy)ethoxy]benzoate methyl ester, particularly its potential to drift and cause damage to non-target crops.
Propiedades
IUPAC Name |
methyl 4-[2-(2,4-dichlorophenoxy)ethoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O4/c1-20-16(19)11-2-5-13(6-3-11)21-8-9-22-15-7-4-12(17)10-14(15)18/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMRREVYYUITRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[2-(2,4-dichlorophenoxy)ethoxy]benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5118063.png)
![2-(4-{[4-(benzyloxy)-1-piperidinyl]carbonyl}-1H-1,2,3-triazol-1-yl)-N,N-diethylacetamide](/img/structure/B5118066.png)
![N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5118078.png)
![2-[{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B5118085.png)
![4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5118094.png)

![butyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate](/img/structure/B5118105.png)
![N-(1-propyl-4-piperidinyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5118113.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-(3-pyridinylmethyl)acetamide](/img/structure/B5118133.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5118143.png)
![N-[2-[(3-methylphenyl)amino]-1-(2-nitro-9H-fluoren-9-ylidene)-2-oxoethyl]benzamide](/img/structure/B5118150.png)
